molecular formula C5HClFN3S B1355488 2-Chloro-5-fluoro-4-thiocyanopyrimidine CAS No. 112889-53-9

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Cat. No.: B1355488
CAS No.: 112889-53-9
M. Wt: 189.6 g/mol
InChI Key: JOERDQDFDHRQBC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-thiocyanopyrimidine is a heterocyclic organic compound with the molecular formula C5HClFN3S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-thiocyanopyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with thiocyanate salts under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the thiocyanate derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-thiocyanopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while oxidation of the thiocyanate group would produce a sulfonyl derivative.

Scientific Research Applications

2-Chloro-5-fluoro-4-thiocyanopyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-thiocyanopyrimidine exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-fluoro-4-thiocyanopyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the thiocyanate group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and biological studies .

Properties

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOERDQDFDHRQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)SC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 50 ml of formic acid, a reaction of 10.0 g of 2,4-dichloro-5-fluoropyrimidine and 5.8 g of potassium thiocyanate was conducted at room temperature (20° C.) for 5 hours in a similar manner as Synthesis Example 1. Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1, there was obtained a 68.0% yield of 2-chloro-5-fluoro-4-thiocyanopyrimidine, m.p. 103°-104° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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